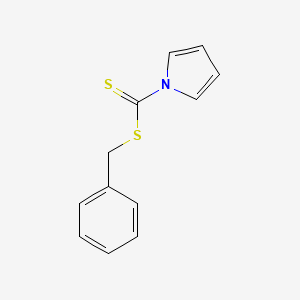

Benzyl 1H-pyrrole-1-carbodithioate

Description

Properties

IUPAC Name |

benzyl pyrrole-1-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCPVOYGTAIJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60795-38-2 | |

| Record name | 60795-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzyl 1h Pyrrole 1 Carbodithioate

Established Synthetic Routes and Reaction Conditions

The most conventional and well-documented method for synthesizing Benzyl (B1604629) 1H-pyrrole-1-carbodithioate involves a three-stage process starting from pyrrole (B145914). This route is characterized by its sequential and controlled introduction of the necessary functional groups.

The initial step in the synthesis involves the activation of the pyrrole ring. Pyrrole is a weak acid, and the hydrogen atom on the nitrogen can be removed by a strong base to form a nucleophilic pyrrolide anion. This deprotonation is crucial for the subsequent reaction.

A common strategy involves reacting pyrrole with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). nih.gov The reaction is typically carried out at room temperature. The formation of the sodium salt of pyrrole renders the nitrogen atom highly nucleophilic, preparing it for the next stage of the synthesis.

Table 1: Conditions for Pyrrole Ring Deprotonation

| Reagent | Solvent | Temperature | Reaction Time |

|---|---|---|---|

| Sodium Hydride (NaH) | Dimethyl Sulfoxide (DMSO) | Room Temperature | ~30 minutes |

Once the pyrrolide anion is generated, the dithiocarbamate (B8719985) group is introduced. This is achieved through the nucleophilic addition of the pyrrolide anion to carbon disulfide (CS₂). The insertion of carbon disulfide into the nitrogen-metal bond of the pyrrole salt results in the formation of a sodium or lithium 1H-pyrrole-1-carbodithioate salt. This reaction is generally rapid and is conducted in the same reaction vessel without isolating the pyrrole salt. nih.gov This technique is a common and effective method for creating dithiocarbamate salts from primary or secondary amines and their corresponding anions. nih.govepa.govnih.gov

Novel and Green Synthesis Approaches

Research into the synthesis of dithiocarbamates has increasingly focused on developing more environmentally friendly and efficient methods. rsc.org These novel approaches aim to reduce the use of hazardous organic solvents and improve reaction efficiency.

One promising green chemistry approach involves the use of alternative reaction media. rsc.org Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been successfully used as recyclable and environmentally benign media for the synthesis of various dithiocarbamates. rsc.org These solvents can promote the reaction, often leading to high yields in shorter reaction times without the need for traditional volatile organic solvents. Another green strategy is the use of water as a solvent for dithiocarbamate synthesis, which has been shown to be effective for certain substrates. rsc.org

Multicomponent reactions (MCRs) represent another advanced synthetic strategy. nih.govnih.gov These reactions combine three or more reactants in a single step to form the final product, which significantly improves atom and step economy. researchgate.net A potential MCR for Benzyl 1H-pyrrole-1-carbodithioate would involve the one-pot reaction of pyrrole, a base, carbon disulfide, and benzyl chloride. nih.gov A triflic acid-promoted multicomponent synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds, carbon disulfide, and secondary amines has also been reported, representing a novel pathway for this class of compounds. rsc.org

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for its practical application, particularly in fields like reversible addition-fragmentation chain-transfer (RAFT) polymerization where high purity is essential. scientificlabs.co.uk Optimization efforts typically focus on reaction conditions, reagent selection, and purification methods.

Reaction parameters such as temperature and reaction time for each step must be carefully controlled. For instance, the initial deprotonation and subsequent reaction with carbon disulfide are often performed at or below room temperature, while the final alkylation may proceed efficiently at room temperature. The stoichiometry of the reactants, particularly the amount of carbon disulfide and benzyl chloride, is also optimized to ensure complete conversion of the intermediate salt and to minimize side reactions.

Table 2: Summary of a Typical Synthetic Pathway and Conditions

| Step | Reagents | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| 1. Pyrrole Salt Formation | Pyrrole, Sodium Hydride | DMSO | Room temp, 30 min | Sodium 1H-pyrrol-1-ide |

| 2. Dithiocarbamate Formation | Carbon Disulfide | DMSO | Room temp, 30 min | Sodium 1H-pyrrole-1-carbodithioate |

| 3. Benzylation | Benzyl Chloride | DMSO | Room temp, 1 hr | this compound |

Post-synthesis, purification is typically achieved through extraction and flash column chromatography to obtain the compound with high purity (e.g., 97% by HPLC). sigmaaldrich.com

Mechanistic Investigations of Benzyl 1h Pyrrole 1 Carbodithioate in Reversible Addition Fragmentation Chain Transfer Raft Polymerization

Fundamental Principles of RAFT Polymerization Mediated by Dithiocarbamates

RAFT polymerization is a type of living radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to control the polymerization process. The general mechanism involves a series of addition and fragmentation steps that establish a dynamic equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species.

For dithiocarbamates, the effectiveness as a RAFT agent is intricately linked to the electronic properties of the nitrogen atom. In simple N,N-dialkyldithiocarbamates, the lone pair of electrons on the nitrogen atom readily delocalizes onto the thiocarbonyl group. This increased electron density on the sulfur atom of the C=S bond makes it less receptive to radical addition, rendering these compounds inefficient as RAFT agents.

However, in dithiocarbamates where the nitrogen lone pair is part of an aromatic system, such as in Benzyl (B1604629) 1H-pyrrole-1-carbodithioate, this delocalization is suppressed. The involvement of the nitrogen lone pair in the aromaticity of the pyrrole (B145914) ring reduces its conjugation with the thiocarbonyl group. Consequently, the C=S double bond character is enhanced, making it more susceptible to radical addition and thus facilitating the RAFT process. This structural feature is crucial for the successful mediation of polymerization. Dithiocarbamates are particularly well-suited for the polymerization of less-activated monomers (LAMs), such as vinyl esters and vinyl amides. scientificlabs.co.uk

Detailed Analysis of the RAFT Equilibrium and Rate Constants

The polymerization is initiated by the decomposition of a conventional radical initiator, such as azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals then react with monomer units to form propagating polymer chains (P•).

In the pre-equilibrium phase, the propagating radical (P•) adds to the thiocarbonyl group of the initial RAFT agent, Benzyl 1H-pyrrole-1-carbodithioate, to form an intermediate radical. This intermediate can then fragment in two possible ways: either reverting to the initial reactants or, more productively, releasing the leaving group (R•, the benzyl radical in this case) and forming a dormant polymeric RAFT agent. The benzyl radical then reinitiates polymerization by adding to a monomer molecule. For effective RAFT control, the initial RAFT agent should be consumed early in the polymerization.

Once the initial RAFT agent is consumed, the main equilibrium is established. This phase is characterized by a degenerate transfer process where a propagating polymer chain (Pn•) adds to a dormant polymeric RAFT agent (P-S-C(=S)-Z) to form a new intermediate radical. This intermediate then fragments to release another propagating chain (Pm•). This rapid exchange between active and dormant species ensures that all polymer chains have an equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a low polydispersity index (PDI).

Table 1: Exemplary Data for RAFT Polymerization of Vinyl Acetate (B1210297) with a Structurally Similar Dithiocarbamate (B8719985)

| Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |

| 1 | 15 | 3,200 | 1.25 |

| 2 | 30 | 6,100 | 1.22 |

| 4 | 55 | 11,500 | 1.20 |

| 6 | 75 | 15,800 | 1.18 |

Note: This data is illustrative and based on findings for a structurally analogous pyrazole-based dithiocarbamate due to the absence of specific data for this compound.

Termination in RAFT polymerization primarily occurs through the irreversible combination or disproportionation of radical species. While the RAFT equilibrium significantly reduces the concentration of free radicals, termination events are not entirely eliminated. Potential termination pathways include:

Combination of two propagating radicals: Pn• + Pm• → Dead Polymer

Combination of a propagating radical with an intermediate radical: This is a key pathway that can lead to the formation of a tri-functional star-shaped polymer, which can broaden the molecular weight distribution.

The susceptibility of the intermediate radical to termination reactions is a critical factor. For dithiocarbamates, the stability of this intermediate is generally lower than that of dithiobenzoates, which can influence the rate of termination. In the context of LAM polymerization, where the propagating radicals are less stable, the kinetics of addition and fragmentation play a crucial role in minimizing termination.

Role of the Pyrrole Moiety and Benzyl Group in RAFT Control

The performance of a RAFT agent is dictated by the nature of its "Z" (stabilizing) and "R" (leaving) groups.

The Pyrrole Moiety (Z-group): The pyrrole ring in this compound acts as the Z-group. As previously discussed, the aromatic nature of the pyrrole ring modulates the electronic properties of the thiocarbonyl group, making it an effective mediator for RAFT polymerization, particularly for LAMs. The choice of the Z-group has a significant impact on the addition and fragmentation rate constants. A well-chosen Z-group will provide a high transfer constant, ensuring rapid consumption of the initial RAFT agent and effective control over the polymerization.

The Benzyl Group (R-group): The benzyl group serves as the leaving group (R•). An ideal leaving group should be a good homolytic leaving group and an efficient reinitiating radical for the monomer . The benzyl radical is a relatively stable radical and is generally effective at reinitiating the polymerization of a wide range of monomers. However, its efficiency can vary depending on the monomer. For LAMs like vinyl acetate, the reinitiation by the benzyl radical is generally efficient enough to maintain control over the polymerization.

Influence of Reaction Parameters on Polymerization Kinetics and Control

The success of a RAFT polymerization is highly dependent on the careful selection of reaction parameters.

Monomer and Initiator Concentration: The ratio of monomer to RAFT agent determines the target molecular weight of the polymer. The initiator concentration influences the rate of polymerization and the number of dead chains formed. A lower initiator concentration relative to the RAFT agent concentration generally leads to better control and a higher proportion of living chains.

Temperature: Temperature has a significant effect on the rates of initiation, propagation, addition, and fragmentation. An increase in temperature generally leads to an increase in the rate of polymerization. However, it can also increase the rate of termination and other side reactions. The optimal temperature is a compromise between achieving a reasonable polymerization rate and maintaining good control over the polymerization.

Table 2: Illustrative Effect of Temperature on Vinyl Acetate Polymerization

| Temperature (°C) | Time to 70% Conversion (h) | PDI at 70% Conversion |

| 60 | 8 | 1.21 |

| 70 | 4.5 | 1.25 |

| 80 | 2.5 | 1.32 |

Note: This data is illustrative and based on general trends observed in dithiocarbamate-mediated RAFT polymerizations.

Solvent: The choice of solvent can influence the polymerization kinetics and the solubility of the monomer, initiator, and resulting polymer. For polar monomers like N-vinylpyrrolidone, polar solvents are typically required. The solvent can also affect the rate constants of the elementary reactions in the RAFT process.

Monomer-RAFT Agent Compatibility and Reactivity Ratios

The efficacy of a RAFT agent is intrinsically linked to its compatibility with the monomer being polymerized. This compound, by virtue of its dithiocarbamate structure with an aromatic pyrrole Z-group, demonstrates broad applicability for both more activated monomers (MAMs), such as acrylates and styrenes, and less activated monomers (LAMs), like vinyl esters and vinyl amides. rsc.orgcmu.edu The delocalization of the nitrogen lone pair into the aromatic pyrrole ring reduces its conjugation with the thiocarbonyl group, making the C=S bond more reactive towards radical addition, a key step in the RAFT process. cmu.edu

While specific reactivity ratios for this compound are not extensively documented in the literature, studies on structurally analogous 3,5-dimethyl-1H-pyrazole-1-carbodithioates provide valuable insights. For these pyrazole-based CTAs, successful polymerization of both MAMs and LAMs has been demonstrated, yielding polymers with low dispersity (Đ), which is a strong indicator of good compatibility and control. rsc.org For instance, the polymerization of vinyl acetate (a LAM) mediated by benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate resulted in polymers with dispersities below 1.3. rsc.org This suggests a high chain transfer constant, indicative of efficient reversible addition-fragmentation cycles.

The ability to form well-defined block copolymers further underscores the compatibility of this class of RAFT agents with different monomer types. The successful synthesis of poly(N,N-dimethylacrylamide)-block-poly(vinyl acetate) using a pyrazole-based dithiocarbamate highlights its utility in creating complex architectures from monomers with disparate reactivities. rsc.org This is a significant advantage over many other RAFT agents that are typically effective for only one class of monomers.

Table 1: Dispersity (Đ) of Polymers Synthesized with Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (a structural analog of this compound)

| Monomer Class | Monomer | Dispersity (Đ) |

| More Activated Monomer (MAM) | Methyl Acrylate (B77674) (MA) | < 1.1 |

| More Activated Monomer (MAM) | N,N-dimethylacrylamide (DMA) | < 1.1 |

| More Activated Monomer (MAM) | Styrene (B11656) (St) | < 1.1 |

| Less Activated Monomer (LAM) | Vinyl Acetate (VAc) | < 1.3 |

Data sourced from studies on the analogous pyrazole-based compound. rsc.org

Initiator Efficiency and Concentration Effects

In RAFT polymerization, the initiator generates the initial radicals that start the polymerization process. The efficiency of the initiator (ƒ) and its concentration relative to the RAFT agent play a crucial role in controlling the polymerization and the characteristics of the resulting polymer. Initiator efficiency refers to the fraction of radicals generated from the initiator that successfully initiate polymer chains.

However, the initiator concentration also affects the rate of polymerization. A higher initiator concentration leads to a higher concentration of radicals, which can increase the polymerization rate. This can be a desirable outcome, especially for LAMs, which often exhibit slow polymerization kinetics. For instance, in the RAFT polymerization of vinyl acetate, higher initiator concentrations have been used to achieve reasonable polymerization rates. mdpi.com It is a balancing act to achieve a sufficient polymerization rate without compromising the "living" character of the polymerization by introducing too many initiator-derived chains.

Solvent Effects on RAFT Equilibrium

For the RAFT polymerization of NVP, a LAM, polar solvents are typically used to ensure the solubility of both the monomer and the resulting polymer. However, the solvent's polarity and its ability to form hydrogen bonds can influence the kinetics of the polymerization. For example, in the RAFT polymerization of N-vinylpyrrolidone, the choice of solvent can affect the cloud point temperature of the resulting polymer, indicating a change in polymer-solvent interactions which can be linked to the polymerization kinetics.

While specific studies on solvent effects with this compound are limited, research on similar systems highlights the importance of this parameter. For instance, in the RAFT polymerization of another LAM, vinyl acetate, mixed solvent systems like water/1,4-dioxane have been employed to manage the solubility of both the monomer and the resulting polymer, which in turn affects the self-assembly of the block copolymers formed in situ. nih.gov The solvent's influence on the conformation of the growing polymer chain can also play a role in the accessibility of the active chain end to the RAFT agent, thereby affecting the chain transfer process.

Temperature Dependence of Polymerization Control

Temperature is a critical parameter in RAFT polymerization as it affects the rates of all reactions involved: initiation, propagation, termination, and the addition-fragmentation equilibrium. The main RAFT equilibrium is temperature-dependent, with higher temperatures generally favoring the fragmentation step. researchgate.net This can lead to a faster exchange between dormant and active species, potentially improving the control over the polymerization.

However, higher temperatures also lead to a higher rate of termination reactions, which can be detrimental to the "living" character of the polymerization. Therefore, an optimal temperature range exists for each specific RAFT system. For dithiocarbamate-mediated RAFT polymerizations, the reaction temperature is often chosen to balance the need for a reasonable polymerization rate with the desire to maintain good control over the polymer characteristics.

For the polymerization of LAMs like vinyl acetate, which are known for their high radical reactivity, the choice of temperature is particularly important. A moderate temperature is often employed to mitigate side reactions. The thermal stability of the RAFT agent itself is also a consideration. Dithiocarbamates like this compound are generally stable under typical RAFT polymerization conditions.

Comparative Mechanistic Studies with Other Carbodithioate Architectures

The effectiveness of this compound as a RAFT agent can be better understood by comparing its mechanistic behavior with other carbodithioate architectures. The key to the functionality of dithiocarbamates in RAFT lies in the electronic properties of the nitrogen atom's substituents.

A pivotal study demonstrated that dithiocarbamates where the nitrogen lone pair is part of an aromatic system, such as in pyrrole or pyrazole (B372694) derivatives, are highly effective RAFT agents for a range of monomers. cmu.edu In these systems, the delocalization of the nitrogen's lone pair into the aromatic ring reduces its electron-donating effect towards the thiocarbonyl group. This makes the C=S double bond more susceptible to radical addition, a crucial step for efficient RAFT control.

In contrast, simple N,N-dialkyl dithiocarbamates, where the nitrogen lone pair is readily available to donate electron density to the thiocarbonyl group, are generally poor RAFT agents under thermal conditions. cmu.edu The increased electron density on the thiocarbonyl sulfur makes radical addition less favorable.

The structural similarity of this compound to the highly versatile 3,5-dimethyl-1H-pyrazole-1-carbodithioates suggests a similar mechanism of action. rsc.org These pyrazole-based agents have shown excellent control over both MAMs and LAMs, a feature not commonly found in a single RAFT agent. This broad applicability is attributed to the balanced reactivity of the C=S bond, which is sufficiently reactive to control MAMs but not so reactive as to inhibit the polymerization of LAMs.

Table 2: Comparison of Carbodithioate Architectures in RAFT Polymerization

| Carbodithioate Architecture | Z-Group Characteristic | Effectiveness with MAMs | Effectiveness with LAMs | Mechanistic Rationale |

| This compound | N-lone pair in aromatic ring | Good | Good | Reduced N-lone pair donation to C=S, enhancing radical addition. cmu.edu |

| Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | N-lone pair in aromatic ring | Excellent | Good | Balanced reactivity of the C=S bond for both monomer types. rsc.org |

| N,N-Dialkyl dithiocarbamates | N-lone pair not in aromatic system | Poor | Poor (under thermal conditions) | Strong N-lone pair donation to C=S, deactivating the C=S bond towards radical addition. cmu.edu |

Advanced Applications of Benzyl 1h Pyrrole 1 Carbodithioate in Polymer Synthesis

Synthesis of Homopolymers with Controlled Molecular Weight and Low Dispersity

A primary application of Benzyl (B1604629) 1H-pyrrole-1-carbodithioate is in the synthesis of homopolymers with well-defined characteristics. The control exerted by this RAFT agent allows for the production of polymers with low dispersity (Đ), a measure of the uniformity of polymer chain lengths.

While Benzyl 1H-pyrrole-1-carbodithioate is particularly noted for its effectiveness with less activated monomers, its utility extends to the polymerization of more activated monomers (MAMs) such as styrenes, acrylates, and acrylamides. In these polymerizations, the choice of RAFT agent is crucial for achieving a high degree of control. For dithiocarbamates like this compound, the control over MAM polymerization can be very effective. Research on closely related benzyl dithiocarbamates has shown the ability to produce polymers with very low dispersities (Đ < 1.1) for monomers like methyl acrylate (B77674) (MA), N,N-dimethylacrylamide (DMA), and styrene (B11656) (St). rsc.org This suggests that this compound can be a viable CTA for producing well-defined homopolymers from activated monomers.

The general mechanism involves the RAFT agent reversibly reacting with the growing polymer chains, which keeps the concentration of active propagating radicals low and minimizes termination reactions. This leads to a linear evolution of molecular weight with monomer conversion and results in a polymer population with a narrow distribution of chain lengths.

Table 1: Representative Data for Polymerization of MAMs with a Benzyl Dithiocarbamate (B8719985) RAFT Agent

| Monomer | Polymer | Mₙ ( g/mol ) | Dispersity (Đ) |

|---|---|---|---|

| Methyl Acrylate (MA) | Poly(MA) | 27,800 | 1.07 |

| N,N-dimethylacrylamide (DMA) | Poly(DMA) | 18,600 | 1.07 |

Note: Data presented is for a related benzyl dithiocarbamate and is illustrative of the potential of this compound for MAM polymerization. rsc.org

This compound is particularly well-suited for the controlled polymerization of less activated monomers (LAMs), such as vinyl esters and vinyl amides. sigmaaldrich.com These monomers are notoriously difficult to polymerize in a controlled manner using other techniques. The use of this RAFT agent has been shown to effectively control the molecular weight and lower the polydispersity index (PDI) for polymers derived from monomers like N-isopropylacrylamide (NIPAM) and other acrylamide (B121943) derivatives.

For instance, the RAFT polymerization of N-vinylpyrrolidone (NVP), a common LAM, can be effectively mediated by dithiocarbamates. Studies on similar systems have demonstrated good control over the polymerization, leading to predictable molecular weights and dispersities in the range of 1.30 to 1.41. researchgate.net This level of control is a significant achievement for this class of monomers and opens the door to advanced applications for the resulting polymers.

Table 2: Polymerization of N-vinylpyrrolidone (LAM) with a Dithiocarbamate RAFT Agent

| Monomer | Polymer | Mₙ ( g/mol ) | Dispersity (Đ) |

|---|

Note: Data presented is for a dithiocarbamate-mediated RAFT polymerization of NVP and is indicative of the performance of this compound. researchgate.net

Precision Synthesis of Block Copolymers

The "living" nature of RAFT polymerization, facilitated by agents like this compound, makes it an excellent method for the synthesis of block copolymers with well-defined block segments and low dispersity.

The most common and straightforward method for synthesizing block copolymers via RAFT is through sequential monomer addition. nih.gov In this process, the first monomer is polymerized to a high conversion, creating a "living" polymer chain that retains the thiocarbonylthio end-group from the RAFT agent. This macro-chain transfer agent (macro-CTA) is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This process can be repeated with additional monomers to create triblock, tetrablock, or even more complex multiblock copolymers. mdpi.com

The success of this strategy relies on the high end-group fidelity of the polymer chains, meaning that a vast majority of the chains from the first block are capable of initiating the polymerization of the second monomer. The order of monomer addition can also be a critical factor, especially when polymerizing monomers with different reactivities (e.g., a MAM and a LAM).

The synthesis of multiblock copolymers with precise architectural control is a testament to the robustness of RAFT polymerization. By carefully selecting the sequence of monomer addition and controlling the polymerization conditions for each block, it is possible to create complex linear architectures. For example, ABA triblock copolymers can be synthesized by starting with a difunctional RAFT agent or by a two-step process involving the synthesis of an AB diblock followed by a coupling reaction or further polymerization. More complex sequences, such as ABCDE pentablock copolymers, have been synthesized using sequential monomer addition in living anionic polymerization, a principle that also applies to RAFT. mdpi.com The ability to create such intricate structures opens up possibilities for designing materials with highly tailored properties.

Fabrication of Complex Polymer Architectures

Beyond linear block copolymers, RAFT polymerization with this compound can be employed to create more complex, non-linear polymer architectures, such as star and graft copolymers. These structures often exhibit unique physical and chemical properties compared to their linear counterparts.

The primary methods for synthesizing these complex architectures include:

"Grafting-from" : This approach involves a polymer backbone that is functionalized with multiple RAFT-active sites. The polymerization of a second monomer is then initiated from these sites, leading to the growth of polymer chains grafted from the backbone. researchgate.netpucp.edu.pemdpi.com

"Grafting-to" : In this method, pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone with complementary functional groups. researchgate.net

"Grafting-through" (or Macromonomer method) : This technique involves the copolymerization of a conventional monomer with a macromonomer, which is a polymer chain with a polymerizable group at one end. researchgate.net

For star polymers, similar strategies are used, often categorized as "core-first" or "arm-first" methods. nih.govcmu.eduresearchgate.netresearchgate.net In the "core-first" approach, a multifunctional initiator or RAFT agent is used to simultaneously grow multiple polymer arms. In the "arm-first" method, linear polymer arms are first synthesized and then attached to a multifunctional core molecule. The versatility of RAFT chemistry allows for the synthesis of a wide variety of these complex structures with good control over arm length and number.

Star and Brush Polymer Synthesis

The synthesis of complex, non-linear polymer architectures such as star and brush polymers is readily achievable using RAFT polymerization. researchgate.netmdpi.com These structures possess unique properties compared to their linear counterparts, including lower solution viscosity and a high density of functional groups. scispace.com

Star Polymers: These macromolecules consist of multiple linear polymer chains, or "arms," linked to a central core. scispace.com The synthesis of star polymers via RAFT can be broadly categorized into two main strategies: the "arm-first" and "core-first" approaches. researchgate.net

Arm-First Approach: In this method, linear polymer arms are first synthesized using a conventional RAFT agent like this compound. These living polymer chains are then reacted with a multifunctional cross-linking agent, which forms the core of the star. scispace.com

Core-First Approach: This strategy utilizes a multifunctional RAFT agent as a core from which the arms are grown. researchgate.net The core-first method is further divided into the R-group and Z-group approaches, depending on how the thiocarbonylthio moieties are attached to the core. researchgate.net In the Z-group approach, the core is functionalized with multiple RAFT groups, and arms grow outwards upon polymerization of a monomer.

This compound is instrumental in these methods by enabling the controlled growth of polymer arms, particularly those composed of less activated monomers, which are difficult to polymerize using other controlled radical polymerization techniques. scientificlabs.co.ukcapes.gov.br

Brush Polymers: Also known as bottlebrush polymers, these consist of a central polymer backbone with densely grafted polymeric side chains. uc.edu The synthesis of polymer brushes can be achieved through three primary grafting methods:

Grafting-through: This involves the polymerization of macromonomers.

Grafting-from: Side chains are grown from initiation sites along a polymer backbone. mdpi.com

Grafting-to: Pre-synthesized side chains are attached to a complementary polymer backbone. mdpi.com

RAFT polymerization is a powerful tool for all three methods, providing excellent control over the length and density of the grafted side chains. mdpi.combenicewiczgroup.com For instance, a polymer backbone can be functionalized with RAFT agents, and subsequent surface-initiated RAFT polymerization can be used to grow dense brush structures in a "grafting-from" approach. benicewiczgroup.com

Table 1: Strategies for Star and Brush Polymer Synthesis using RAFT

| Architecture | Synthesis Strategy | Description | Role of this compound |

|---|---|---|---|

| Star Polymer | Arm-First | Linear polymer arms are synthesized first and then cross-linked to form a core. scispace.com | Controls the growth of individual polymer arms with low polydispersity. |

| Core-First (Z-Group) | Arms are grown from a multifunctional RAFT agent core. researchgate.net | Can be adapted into a multifunctional core for growing arms of specific monomers. | |

| Brush Polymer | Grafting-From | Side chains are polymerized from RAFT agent sites along a polymer backbone. mdpi.combenicewiczgroup.com | Mediates the controlled growth of side chains from the backbone. |

Hyperbranched Polymer Architectures (e.g., via RAFT-SCVP)

Hyperbranched polymers are three-dimensional, dendritic macromolecules characterized by a highly branched structure and a large number of terminal functional groups. rsc.org Reversible Addition-Fragmentation chain Transfer Self-Condensing Vinyl Polymerization (RAFT-SCVP) has emerged as a robust method for synthesizing well-defined hyperbranched polymers. rsc.orgnih.gov

This technique involves the polymerization of a special monomer, known as a "transmer" or "inimer," which contains both a polymerizable vinyl group and a chain transfer moiety within the same molecule. rsc.org The RAFT mechanism controls the polymerization, leading to the formation of a hyperbranched structure. The functional group tolerance of RAFT makes it possible to create highly functionalized materials with tunable properties and tailored macromolecular structures. rsc.org

The process allows for control over the degree of branching by adjusting reaction conditions. researchgate.net this compound, as a dithiocarbamate RAFT agent, is suitable for controlling the polymerization in RAFT-SCVP systems, particularly with monomers that are compatible with its transfer constant, enabling the synthesis of unique hyperbranched materials. rsc.org Studies have demonstrated the synthesis of hyperbranched polymers grafted onto nanoparticle surfaces using surface-initiated RAFT-SCVP, highlighting the versatility of this approach for creating advanced hybrid nanomaterials. rsc.org

Functional Polymer Synthesis through RAFT End-Group Fidelity

A key advantage of RAFT polymerization is the high fidelity of the thiocarbonylthio end group on the synthesized polymer chains. nih.gov This end group, derived from the RAFT agent, serves as a versatile handle for post-polymerization modifications, allowing for the introduction of a wide array of functionalities. monash.edu

Post-Polymerization Modification of Thiocarbonylthio End Groups

The terminal thiocarbonylthio group imparted by a RAFT agent like this compound can be chemically removed or transformed into other useful functional groups. monash.edu This chemical versatility is crucial for applications requiring specific chain-end functionality or for instances where the color or reactivity of the dithiocarbamate group is undesirable.

Several strategies have been developed for this purpose:

Aminolysis/Thiol-Michael Addition: Treatment with a primary amine (aminolysis) can cleave the thiocarbonylthio group, leaving a terminal thiol (-SH). d-nb.info This thiol is highly reactive and can subsequently undergo Michael addition reactions with compounds like maleimides or vinyl sulfones to introduce new functionalities. d-nb.info

Radical-Induced Reduction: The end group can be removed and replaced with hydrogen using a radical initiator in the presence of a suitable hydrogen donor, such as N-ethylpiperidine hypophosphite or tributylstannane. capes.gov.brresearchgate.net

Conversion to "Clickable" Thiols: A facile and rapid method involves treating the RAFT-synthesized polymer with sodium azide (B81097) (NaN₃). This process efficiently converts the terminal thiocarbonylthio group into a "clickable" thiol group in minutes, which is then available for various click chemistry reactions. rsc.org

Thermolysis: In some cases, thermal decomposition can be used to remove the end group, often resulting in a terminal double bond. nih.gov

Table 2: Common Methods for RAFT End-Group Modification

| Method | Reagents | Resulting End Group | Key Features |

|---|---|---|---|

| Aminolysis | Primary amines (e.g., n-butylamine) | Thiol (-SH) | Yields a highly reactive thiol for further conjugation. d-nb.info |

| Radical-Induced Reduction | Radical initiator, H-donor (e.g., hypophosphite salts) | Hydrogen (-H) | Complete removal of the sulfur functionality. capes.gov.br |

| Azide Treatment | Sodium Azide (NaN₃) | Thiol (-SH) | Fast, efficient conversion to a "clickable" group. rsc.org |

Introduction of Diverse Functionalities into Polymer Chains

The ability to modify the RAFT end group is fundamental to introducing diverse functionalities into polymer chains. The creation of terminal thiol groups is particularly powerful, as they can readily participate in highly efficient "click" reactions. rsc.org This allows for the conjugation of polymers with a wide range of molecules, including:

Biomolecules: Polymers can be conjugated to proteins or peptides via reactions with cysteine residues or maleimide-functionalized biomolecules. d-nb.info

Small Molecules: Fluorescent dyes, drugs, or other small molecules with appropriate reactive handles can be attached.

Surface Grafting: Polymers can be anchored to surfaces or nanoparticles to create functional coatings. sigmaaldrich.com

Furthermore, functionality can be introduced by using a "functional" RAFT agent, where the R-group or Z-group itself contains a desired functional moiety. nih.govsigmaaldrich.com When using a functional R-group, this functionality will be located at the alpha (α) terminus of every polymer chain. The inherent tolerance of the RAFT process to a wide variety of functional groups on the monomer itself provides another powerful route to synthesizing functional polymers. rsc.org

Utilization in Specialized Polymerization Conditions

Photo-Controlled RAFT Polymerization

Photo-controlled or photo-induced RAFT polymerization has gained significant attention as it allows for exceptional control over the polymerization process using light as an external stimulus. nih.gov This technique, often referred to as PET-RAFT (Photoinduced Electron/Energy Transfer RAFT), provides spatiotemporal control, meaning the reaction can be started and stopped simply by switching a light source on and off. nih.govresearchgate.net

The mechanism typically involves a photocatalyst that, upon absorption of light (often low-energy visible or NIR light), initiates the polymerization. nih.govnih.gov This method offers several advantages over traditional thermally initiated RAFT:

Ambient Temperature Reactions: Polymerizations can be conducted at room temperature, which is beneficial for sensitive monomers and biological applications. rsc.org

Spatiotemporal Control: Light can be directed to specific areas, allowing for the creation of patterned surfaces or complex 3D microstructures. researchgate.net

Oxygen Tolerance: Certain photo-RAFT systems have been developed that exhibit remarkable tolerance to oxygen, simplifying the experimental setup. nih.govrsc.org

Dithiocarbamates, the class of RAFT agents to which this compound belongs, have been shown to be effective in photo-mediated RAFT polymerizations. researchgate.net For example, systems using catalysts like zinc phthalocyanine (B1677752) have enabled RAFT polymerization using near-infrared (NIR) light, which has greater penetration depth through tissues and barriers. nih.gov The ability to precisely control polymerization with light opens up new possibilities in materials science, including 4D micro-printing and the synthesis of advanced hydrogels. researchgate.netnih.gov

Gamma-Ray Initiated RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization initiated by gamma (γ)-radiation is an advanced technique that allows for the synthesis of polymers with well-defined architectures at ambient temperatures. researchgate.net This method circumvents the need for thermal initiators, which can sometimes lead to undesirable side reactions. The initiation process involves the generation of radicals from the monomer or solvent upon exposure to γ-rays. These radicals then initiate the polymerization process, which is subsequently controlled by a RAFT agent, such as this compound.

The fundamental mechanism of γ-ray initiated RAFT polymerization is analogous to the conventional thermally initiated process. The key steps involve:

Initiation: Gamma radiation generates initiating radicals in the polymerization medium.

Chain Transfer: The propagating polymer chains react with the RAFT agent (this compound) to form a dormant polymeric thiocarbonylthio compound and a new radical.

Re-initiation: The expelled radical can initiate the polymerization of new monomer units.

Equilibrium: A rapid equilibrium is established between the active (propagating) and dormant species, which is crucial for achieving a low polydispersity index (PDI) and controlled molecular weight.

This compound, being a dithiocarbamate, is particularly well-suited for controlling the polymerization of less activated monomers (LAMs) like vinyl amides and vinyl esters under these conditions. scientificlabs.co.uk The use of γ-radiation offers the advantage of uniform radical generation throughout the reaction vessel, leading to homogeneous polymerization conditions.

Below is a table summarizing typical findings for γ-ray initiated RAFT polymerization of acrylic monomers mediated by dithiocarbamate RAFT agents, which provides a basis for the expected performance of this compound.

| Monomer | RAFT Agent Type | Dose Rate (kGy/h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| N-Vinylpyrrolidone | Dithiocarbamate | 0.2 | 85 | 25,000 | 1.15 |

| N-Vinylcaprolactam | Dithiocarbamate | 0.2 | 90 | 32,000 | 1.20 |

| Vinyl Acetate (B1210297) | Dithiocarbamate | 0.15 | 78 | 18,000 | 1.25 |

This table presents illustrative data based on published results for dithiocarbamate-mediated gamma-ray initiated RAFT polymerization and serves as a projection for the performance of this compound.

Controlled Polymerization in the Presence of Lewis Acids

The use of Lewis acids in RAFT polymerization provides an additional layer of control, particularly for monomers that are prone to side reactions or where stereochemical control is desired. In the context of polymerizations mediated by thiocarbonylthio compounds like this compound, Lewis acids can play a crucial role in enhancing control over the polymerization of certain monomers, such as acrylamides. rsc.orgresearchgate.net

One of the significant challenges in the RAFT polymerization of acrylamides is the potential for the nucleophilic attack of the monomer's amide group on the thiocarbonylthio end-group of the dormant polymer chain, leading to degradation and loss of control. rsc.org Lewis acids, such as rare-earth metal triflates (e.g., Y(OTf)₃ or Yb(OTf)₃), can mitigate this issue. researchgate.net The Lewis acid coordinates to the carbonyl oxygen of the acrylamide monomer, reducing its nucleophilicity and thereby preventing the undesirable side reaction with the dithiocarbamate end-group. rsc.org

This strategy not only preserves the living character of the polymerization but can also influence the stereochemistry of the resulting polymer, leading to enhanced tacticity. researchgate.net For this compound, which is effective for amide-containing monomers, the addition of a Lewis acid can significantly improve the synthesis of well-defined polyacrylamides with controlled molecular weights and narrow polydispersity.

The table below outlines the expected impact of Lewis acids on the RAFT polymerization of a representative acrylamide monomer, illustrating the enhanced control achievable.

| Monomer | Lewis Acid | [Lewis Acid]/[Monomer] | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tacticity (meso diad %) |

| N-Isopropylacrylamide | None | 0 | >95 | Uncontrolled | >1.8 | ~45 |

| N-Isopropylacrylamide | Y(OTf)₃ | 0.1 | 92 | 45,000 | 1.18 | >90 |

| N,N-Dimethylacrylamide | Yb(OTf)₃ | 0.1 | 88 | 38,000 | 1.22 | ~85 |

This table showcases representative data on the effect of Lewis acids in RAFT polymerization of acrylamides, providing a framework for the anticipated outcomes when using this compound as the control agent.

Spectroscopic and Structural Elucidation of Benzyl 1h Pyrrole 1 Carbodithioate and Its Polymeric Adducts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Analysis and Chain Fidelity

Quantitative ¹H NMR for Conversion and Molecular Weight Determination

Quantitative ¹H NMR spectroscopy is a powerful, non-destructive method for determining monomer conversion and the number-average molecular weight (Mn) of polymers. nih.govmagritek.comscribd.com By comparing the integral of specific proton signals from the polymer repeating units to those of the end-groups originating from the RAFT agent, Benzyl (B1604629) 1H-pyrrole-1-carbodithioate, the degree of polymerization (DP) can be calculated. magritek.comscribd.com

For instance, the ¹H NMR spectrum of a polymer formed using Benzyl 1H-pyrrole-1-carbodithioate would exhibit characteristic signals for the benzyl and pyrrole (B145914) protons of the end-groups. researchgate.net The molecular weight is then determined by multiplying the DP by the molecular weight of the monomer unit. magritek.comscribd.com This method provides an absolute measure of molecular weight and is crucial for verifying the controlled nature of the RAFT polymerization. nih.gov In-situ ¹H NMR can also be employed to monitor the polymerization kinetics in real-time by tracking the disappearance of monomer signals and the appearance of polymer signals. acs.orgrsc.org

Table 1: Representative ¹H NMR Data for End-Group Analysis

| Functional Group | Chemical Shift (ppm) Range | Integration |

|---|---|---|

| Benzyl Protons (End-Group) | 7.2 - 7.4 | Varies with DP |

| Pyrrole Protons (End-Group) | 6.0 - 7.0 | Varies with DP |

Note: The exact chemical shifts can vary depending on the monomer used and the solvent.

¹³C NMR for Structural Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the polymer and the RAFT agent. kpi.uabeilstein-journals.org For this compound, the ¹³C NMR spectrum will show distinct signals for the carbons in the benzyl group, the pyrrole ring, and the thiocarbonyl group (C=S). sigmaaldrich.comrsc.org Upon polymerization, the signals corresponding to the monomer's vinyl group will disappear, and new signals for the polymer backbone will emerge. The presence of signals from the RAFT agent's fragments at the polymer chain ends confirms their incorporation and the success of the RAFT process. kpi.ua This technique is particularly useful for identifying and confirming the structure of the end-groups and ensuring the absence of unwanted side reactions. kpi.ua

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Moieties

| Carbon Atom | Chemical Shift (ppm) Range |

|---|---|

| Thiocarbonyl Carbon (C=S) | ~210 - 225 |

| Benzyl Aromatic Carbons | ~127 - 137 |

| Pyrrole Aromatic Carbons | ~110 - 130 |

Note: The exact chemical shifts can vary depending on the specific polymer structure and solvent.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. researchgate.netresearchgate.netazom.com GPC separates molecules based on their hydrodynamic volume in solution. azom.comyoutube.com Larger molecules elute faster than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netyoutube.com

For polymers synthesized via RAFT polymerization with this compound, a narrow PDI (typically below 1.3) is a key indicator of a controlled and "living" polymerization process. nsf.govcmu.edu GPC analysis provides a clear visual representation of the molecular weight distribution, with a narrow, symmetrical peak signifying a successful RAFT polymerization. cmu.edu The evolution of the GPC traces with monomer conversion can also demonstrate the controlled growth of the polymer chains. rsc.org

Table 3: Typical GPC Results for a Controlled RAFT Polymerization

| Parameter | Ideal Value | Significance |

|---|---|---|

| Mn | Increases linearly with conversion | Controlled chain growth |

| Mw | Increases with conversion | Controlled chain growth |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Polymer Chain End Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for the precise characterization of polymer chain ends. researchgate.netacs.orgnih.gov This technique allows for the determination of the absolute molecular weight of individual polymer chains and provides detailed information about the structure of the end-groups. researchgate.netrsc.org

In the context of RAFT polymerization using this compound, MALDI-TOF MS can definitively confirm the presence of the benzyl and pyrrole-1-carbodithioate moieties at the chain termini. researchgate.netacs.org The resulting mass spectrum will show a series of peaks, where each peak corresponds to a polymer chain with a specific degree of polymerization, and the mass difference between adjacent peaks corresponds to the mass of the monomer unit. The absolute mass of each peak can be used to verify the expected structure, including the initiator fragment and the RAFT end-group. rsc.orgrsc.org This level of detail is crucial for confirming the high fidelity of the RAFT process and identifying any potential side reactions or termination pathways. acs.orgnih.govrsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Mechanistic Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in the monomer, the RAFT agent, and the resulting polymer. nih.govresearchgate.net These techniques are instrumental in monitoring the polymerization process and gaining insights into the reaction mechanism. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound will show characteristic absorption bands for the C=S stretching vibration of the dithioate group, as well as vibrations associated with the aromatic rings. researchgate.netrsc.org During polymerization, the disappearance of the monomer's C=C stretching vibration and the persistence of the C=S band in the polymer spectrum confirm the incorporation of the RAFT agent and the progress of the reaction. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for analyzing non-polar bonds and symmetric vibrations. nih.govresearchgate.net It can be used to identify the C=S bond in the RAFT agent and the C=C bonds in the monomer and polymer. nih.gov The changes in the Raman spectra during polymerization can provide insights into the changes in chemical bonding and molecular structure. nih.govresearchgate.net

Table 4: Key Vibrational Frequencies for this compound and its Polymeric Adducts

| Functional Group | Technique | Wavenumber (cm⁻¹) Range |

|---|---|---|

| C=S Stretch (Dithioate) | IR, Raman | ~1000 - 1250 |

| C-H Stretch (Aromatic) | IR, Raman | ~3000 - 3100 |

| C=C Stretch (Aromatic) | IR, Raman | ~1450 - 1600 |

Note: The exact peak positions and intensities can be influenced by the molecular environment.

Theoretical and Computational Studies of Benzyl 1h Pyrrole 1 Carbodithioate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular orbital energies, charge distribution, and reactivity. In the context of Benzyl (B1604629) 1H-pyrrole-1-carbodithioate as a RAFT agent, DFT calculations are crucial for understanding the stability of the intermediate radical species formed during polymerization.

The key to a successful RAFT polymerization is a rapid equilibrium between dormant and active polymer chains. This equilibrium is governed by the stability of the RAFT agent and the intermediate radicals. DFT studies on dithiocarbamate (B8719985) RAFT agents, in general, focus on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO provides an indication of the chemical reactivity and the energy of electronic transitions. For instance, a smaller energy gap can suggest higher reactivity.

Computational Modeling of Radical Addition-Fragmentation Processes

The central mechanism of RAFT polymerization involves a series of radical addition and fragmentation steps. Computational modeling of these processes for Benzyl 1H-pyrrole-1-carbodithioate would provide a dynamic picture of the polymerization kinetics. Such models can simulate the trajectory of the reacting species and calculate the activation energies for the addition of a propagating radical to the C=S bond and the subsequent fragmentation of the intermediate radical.

For dithiocarbamates, the stability of the intermediate radical is a key factor. A very stable intermediate will fragment slowly, retarding the polymerization, while a very unstable intermediate may not form efficiently. In the case of this compound, the intermediate cation's stability appears to be so significant that it slows down fragmentation to a point where the concentration of propagating carbocations diminishes, hindering the reaction's progress. ehu.eus This suggests that the nitrogen in the pyrrole (B145914) ring stabilizes the intermediate to a greater extent, leading to slower fragmentation and a reduced rate of polymerization. ehu.eus

Prediction of Chain Transfer Constants and Kinetic Parameters

The chain transfer constant (Ctr) is a critical kinetic parameter that quantifies the efficiency of a RAFT agent. A high chain transfer constant indicates that the RAFT agent is effective in controlling the polymerization, leading to polymers with a narrow molecular weight distribution. Computational methods can be employed to predict these constants for this compound.

The prediction of Ctr often involves calculating the energetics of the various steps in the RAFT equilibrium. By determining the activation energies for the addition and fragmentation steps, it is possible to estimate the rate constants and, subsequently, the chain transfer constant. These predictions are invaluable for selecting the appropriate RAFT agent for a specific monomer. For example, dithiocarbamates are known to be particularly effective for controlling the polymerization of less activated monomers (LAMs) like vinyl acetate (B1210297). rsc.org

While specific predicted values for the chain transfer constant of this compound were not found, studies on other dithiocarbamates have shown a correlation between the electronic properties of the RAFT agent and the chain transfer coefficient. acs.org For instance, dithiocarbamates with more electron-withdrawing substituents on the aryl ring tend to have higher apparent chain transfer coefficients (Ctrapp). acs.org

Table 1: Illustrative Chain Transfer Coefficients for Dithiocarbamate RAFT Agents in Various Monomer Polymerizations

| RAFT Agent Structure (General Dithiocarbamate) | Monomer | Apparent Chain Transfer Coefficient (Ctrapp) |

| N-Aryl-N-Pyridyl Dithiocarbamate (electron-withdrawing aryl group) | Methyl Acrylate (B77674) (MA) | High |

| N-Aryl-N-Pyridyl Dithiocarbamate (electron-donating aryl group) | Methyl Acrylate (MA) | Low |

| N-Aryl-N-Pyridyl Dithiocarbamate (neutral form) | N-Vinyl Carbazole (NVC) | Moderate |

| N-Aryl-N-Pyridyl Dithiocarbamate (neutral form) | Vinyl Acetate (VAc) | Moderate |

Analysis of Steric and Electronic Effects on RAFT Agent Performance

The performance of this compound as a RAFT agent is a delicate balance of steric and electronic effects. The benzyl group serves as the leaving group (R group), and the pyrrole-1-carbodithioate moiety is the stabilizing group (Z group).

Steric Effects: The steric bulk of both the benzyl group and the pyrrole ring can influence the accessibility of the C=S bond to the incoming propagating radical. A very bulky substituent could hinder the addition step, reducing the efficiency of the RAFT agent. However, some degree of steric hindrance can be beneficial in controlling the fragmentation pathway. In the case of this compound, the planar nature of the pyrrole ring might present less steric hindrance compared to more complex, non-planar substituents.

Other Academic Research Directions and Potential Chemical Applications

Benzyl (B1604629) 1H-pyrrole-1-carbodithioate as a Precursor for Novel Heterocyclic Compounds

The pyrrole (B145914) ring is a fundamental scaffold in a vast array of biologically active natural products and pharmaceuticals. The dithiocarbamate (B8719985) functional group is also a versatile synthon in organic chemistry. The combination of these two moieties in Benzyl 1H-pyrrole-1-carbodithioate suggests its potential as a starting material for the synthesis of more complex, novel heterocyclic compounds.

While direct utilization of this compound as a precursor in complex cycloaddition or multicomponent reactions to build new heterocyclic systems is not yet extensively documented in publicly available research, the known reactivity of its constituent parts provides a basis for potential synthetic pathways. For instance, the dithiocarbamate group can undergo various transformations. It is known that dithiocarbamates can react with metal salts to form complexes, which can then act as catalysts or be used in the synthesis of metal sulfide (B99878) nanoparticles. nih.govrsc.org

Furthermore, the pyrrole ring itself can participate in various reactions, including electrophilic substitution and cycloadditions, to build fused or substituted heterocyclic systems. pharmaguideline.com Research into the synthesis of polysubstituted pyrroles via photocatalytic [3+2] annulation strategies highlights the ongoing development of new methods to functionalize the pyrrole core. rsc.org Similarly, the development of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates through 1,3-dipolar cycloaddition reactions showcases the utility of benzyl-substituted pyrrole derivatives in creating complex molecules with potential antimicrobial activities. rsc.org

Table 1: Examples of Reactions for the Synthesis of Pyrrole-Containing Heterocycles

| Reaction Type | Reactants | Product Type | Potential Relevance |

| 1,3-Dipolar Cycloaddition | Acetylenic dipolarophiles and azomethine ylide | N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines | Demonstrates the utility of benzyl-pyrrole structures in building complex heterocycles. rsc.org |

| Photocatalytic [3+2] Annulation | N-aryl glycinates and 2-benzylidenemalononitrile | Polysubstituted pyrroles | Illustrates modern methods for functionalizing the pyrrole ring. rsc.org |

| Hetero-Diels–Alder Reaction | 4-Acyl-1H-pyrrole-2,3-diones and cyanamides | Fused 4H-1,3-oxazines | Shows the versatility of fused pyrrole systems in cycloadditions. mdpi.com |

These examples, while not directly employing this compound, underscore the synthetic potential inherent in its structure. Future research could explore the controlled transformation of the dithiocarbamate group into other functionalities, which could then participate in intramolecular reactions with the pyrrole ring to form novel, fused heterocyclic systems.

Integration into Supramolecular Assemblies and Material Design

A significant area of application for this compound is in materials science, primarily through its use as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.comscientificlabs.co.uk RAFT polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures such as block, graft, and star-shaped copolymers. nih.gov

A key extension of this is the use of RAFT polymerization to induce self-assembly of copolymers, a process known as Polymerization-Induced Self-Assembly (PISA). rsc.org In PISA, a soluble polymer block is chain-extended with a second monomer that forms an insoluble block. As the second block grows, it drives the self-assembly of the copolymer into various morphologies, such as spherical micelles, worm-like micelles, or vesicles, directly in the polymerization medium.

The use of this compound as a RAFT agent can be envisioned in PISA protocols to create self-assembled nanostructures. The resulting polymers would retain the benzyl and dithiocarbamate end-groups, which could be further functionalized to tailor the properties of the final material for specific applications, such as responsive materials or targeted drug delivery vehicles. nih.gov

Table 2: Applications of RAFT Polymerization in Material Design

| Application Area | Polymer Type | Key Feature | Reference |

| Drug Delivery | Functional Polymers | Conjugation with therapeutic agents for controlled release. | |

| Supramolecular Chemistry | Block Copolymers | Self-assembly into micelles, vesicles, etc., via PISA. | nih.govrsc.org |

| Advanced Materials | Graft Copolymers | Creation of materials with unique thermal and mechanical properties. | nih.gov |

Applications in Analytical Chemistry as a Complexing Agent or Extractant

The dithiocarbamate functional group is well-known for its strong ability to chelate a wide range of metal ions. nih.govnih.gov This property is the basis for numerous applications of dithiocarbamate-containing compounds in analytical chemistry, particularly for the separation and preconcentration of metal ions. encyclopedia.pubmdpi.com

Although specific studies detailing the use of this compound as an extractant or complexing agent are not prominent, the presence of the dithiocarbamate moiety strongly suggests its potential in these areas. Dithiocarbamates can act as bidentate ligands, forming stable complexes with many transition and heavy metal ions. nih.gov This has been exploited for:

Solid Phase Extraction: Dithiocarbamates can be immobilized on solid supports, such as silica, to create stationary phases for the selective extraction and preconcentration of heavy metals from aqueous solutions. encyclopedia.pubmdpi.com

Solvent Extraction: Dithiocarbamate ligands can be used to selectively extract metal ions from an aqueous phase into an immiscible organic solvent. researchgate.net

Anion Sensing: Metal-dithiocarbamate complexes themselves can be used as sensors. For example, nickel(II) dithiocarbamate complexes containing a pyrrole moiety have been shown to be effective in sensing iodide ions. rsc.org

The pyrrole ring in this compound could potentially modulate the chelating properties of the dithiocarbamate group, influencing its selectivity and the stability of the resulting metal complexes. Further research is warranted to explore the utility of this compound and its metal complexes in analytical methods for environmental monitoring, industrial process control, and clinical analysis.

Table 3: Potential Analytical Applications of Dithiocarbamate Functionality

| Analytical Technique | Role of Dithiocarbamate | Target Analytes | Reference on Dithiocarbamate Use |

| Solid Phase Extraction | Complexing agent on a solid support | Heavy metal ions (e.g., Cu, Pb, Cd) | encyclopedia.pubmdpi.com |

| Solvent Extraction | Extractant | Heavy metal ions | researchgate.net |

| Electrochemical/Spectroscopic Sensing | Component of a sensor complex | Anions (e.g., I⁻) | rsc.org |

| Ligand Exchange Chromatography | Stationary phase component | Heavy metal ions (e.g., Hg) | nih.govencyclopedia.pub |

Conclusion and Future Perspectives in Research on Benzyl 1h Pyrrole 1 Carbodithioate

Summary of Key Contributions and Discoveries

Benzyl (B1604629) 1H-pyrrole-1-carbodithioate has been identified as an effective chain transfer agent for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.comgoogle.com Its primary contribution lies in its ability to mediate the polymerization of various monomers, conferring living characteristics to the process. This allows for the synthesis of polymers with controlled molecular weights and low polydispersity, a crucial requirement for high-performance materials. google.com

A key discovery is its particular suitability for the controlled polymerization of less activated monomers (LAMs), such as vinyl esters and vinyl amides. sigmaaldrich.com This is a significant advantage, as many other CTAs are less effective with these monomer classes. The use of Benzyl 1H-pyrrole-1-carbodithioate and related dithiocarbamates has been shown to produce polymers with very low dispersities (Đ < 1.1 for more activated monomers and Đ < 1.3 for less activated monomers in some cases), indicating a high degree of control over the polymerization process. rsc.orgresearchgate.net The development of this compound is part of a broader effort to create versatile dithiocarbamate (B8719985) RAFT agents that offer broad applicability across different monomer families. rsc.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NS₂ |

| Molecular Weight | 233.35 g/mol |

| Form | Liquid |

| Density | 1.186 g/mL at 25 °C |

| Refractive Index | n20/D 1.678 |

| CAS Number | 60795-38-2 |

Source: sigmaaldrich.com

Emerging Research Avenues in Controlled Polymerization

The success of this compound opens up several promising avenues for future research in controlled polymerization. One major area is the synthesis of complex polymer architectures. The high end-group fidelity achieved with this RAFT agent makes it an excellent candidate for creating block copolymers, including challenging structures like poly(more activated monomer)-block-poly(less activated monomer) (poly(MAM)-block-poly(LAM)). rsc.orgresearchgate.net

Furthermore, there is growing interest in developing more robust polymerization systems that can tolerate impurities or oxygen. Research into oxygen-tolerant RAFT polymerization, sometimes initiated by biological systems or photocatalysts, represents a significant frontier. nih.govnih.gov Investigating the compatibility and performance of this compound in these advanced, environmentally friendly systems could lead to more efficient and sustainable polymer manufacturing processes. Another emerging trend is the use of automated, high-throughput platforms to screen RAFT agents and optimize polymerization conditions, a methodology where this compound could be further evaluated to rapidly expand its range of known applications. nih.gov

Potential for Development of Advanced Functional Materials

The precise control over polymer structure afforded by this compound is critical for the development of advanced functional materials. The ability to create well-defined block copolymers, for example, is essential for applications in nanotechnology and drug delivery, where self-assembly into specific morphologies like nanoparticles is required. nih.govresearchgate.net

The modification of biomacromolecules with synthetic polymers is another area of immense potential. Polymers synthesized using this RAFT agent could be conjugated to peptides, proteins, or other biological molecules to create advanced biomaterials with enhanced stability, solubility, or therapeutic efficacy. researchgate.net Such polymer-protein conjugates are at the forefront of materials science, with applications ranging from therapeutics to diagnostics. The versatility of RAFT polymerization, facilitated by agents like this compound, provides a powerful tool for designing these sophisticated bioactive materials. researchgate.net

Challenges and Opportunities in Synthetic Methodology and Mechanistic Understanding

While effective, challenges and opportunities remain in the synthesis and application of this compound. One documented synthetic route involves the reaction of pyrrole (B145914) with sodium hydride, followed by the addition of carbon disulfide and finally benzyl chloride. google.com A key opportunity lies in developing more efficient, safer, and scalable synthetic procedures for this and other RAFT agents.

A significant challenge in RAFT polymerization is the need to carefully select the CTA based on the specific monomers being polymerized. This necessitates a deep mechanistic understanding of how the structure of the RAFT agent, particularly the Z and R groups, influences its activity and control over different monomer types. researchgate.net For dithiocarbamates (where Z is an N-R'R'' group), the electronic and steric properties of the nitrogen substituents can be tuned to modulate reactivity. researchgate.net Further mechanistic studies on this compound could elucidate the structure-property relationships that govern its effectiveness. This knowledge could pave the way for the rational design of next-generation "universal" or "switchable" RAFT agents that offer even broader applicability and finer control over the polymerization of diverse monomer families. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon disulfide |

| Benzyl chloride |

| Sodium hydride |

| Pyrrole |

| Vinyl acetate (B1210297) |

| Methyl acrylate (B77674) |

| N,N-dimethylacrylamide |

| Styrene (B11656) |

Q & A

Q. How are toxicity and pharmacokinetics predicted for novel derivatives?

- Methodological Answer : Use ADMET predictors (SwissADME, pkCSM) to estimate:

- Lipophilicity (LogP ~3.5 for optimal membrane permeability).

- CYP450 inhibition (risk assessment).

- Ames test alerts for mutagenicity. In vitro cytotoxicity (HepG2 cells) validates predictions .

Documentation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.